![molecular formula C8H14FNO2 B2766562 Tert-butyl 3-fluoroazetidine-1-carboxylate CAS No. 1255666-44-4](/img/structure/B2766562.png)
Tert-butyl 3-fluoroazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-fluoroazetidine-1-carboxylate is a chemical compound with the CAS Number: 1255666-44-4 . It has a molecular weight of 175.2 .
Molecular Structure Analysis
The molecular formula of this compound is C8H14FNO2 . The InChI code for this compound is 1S/C8H14FNO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Antibacterial Activities
Research has demonstrated the synthesis and structural analysis of derivatives related to "Tert-butyl 3-fluoroazetidine-1-carboxylate", showing significant potential as antibacterial agents. For instance, the study by Song et al. (2009) synthesized 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, which exhibited superior antibacterial activities against both Gram-positive and Gram-negative bacterial strains, compared to their relative 2-arylthiazolidine-4-carboxylic acid derivatives. Notably, one compound showed exceptional activity against Pseudomonas aeruginosa, surpassing the effectiveness of Penicillin G and Kanamycin B, which suggests the chemical's role in developing potent antibacterial agents (Zhong-Cheng Song et al., 2009).
Synthesis of Fluorinated Amino Acids
Van Hende et al. (2009) explored synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid, highlighting its potential as a building block in medicinal chemistry. The successful synthesis pathway included bromofluorination and further chemical modifications, resulting in 1-Boc-3-fluoroazetidine-3-carboxylic acid. This fluorinated heterocyclic amino acid underscores the utility of "this compound" in synthesizing novel amino acids for pharmaceutical development (Eva Van Hende et al., 2009).
Potential in Fluorous Synthesis
The study by Pardo et al. (2001) introduced fluorous derivatives of tert-butyl alcohol, including those related to "this compound", as novel protecting groups for carboxylic acids in fluorous synthesis. These compounds facilitate the protection and immobilization of nonpolar carboxylic acids in a fluorous phase, demonstrating the chemical's applicability in fluorous synthesis techniques, which are known for their efficiency and environmental friendliness (J. Pardo et al., 2001).
Exploration in Cancer Research
A series of functionalized amino acid derivatives, including those related to "this compound", were synthesized and evaluated for their cytotoxicity against human cancer cell lines. The research by Kumar et al. (2009) identified compounds with promising cytotoxicity in ovarian and oral cancers, highlighting the potential of using such derivatives in designing new anticancer agents. This suggests the role of "this compound" derivatives in cancer research, contributing to the discovery of novel therapeutic options (Vivek Kumar et al., 2009).
Safety and Hazards
This compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, which advises avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
tert-butyl 3-fluoroazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-4-6(9)5-10/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHRLGJGHNPRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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